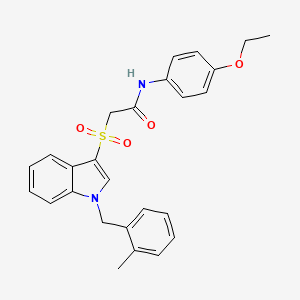

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic indole-based acetamide derivative characterized by a sulfonyl linker bridging the indole core and an acetamide group. The indole moiety is substituted with a 2-methylbenzyl group at the N1 position, while the acetamide nitrogen is attached to a 4-ethoxyphenyl ring. This structural configuration confers unique physicochemical properties, including a predicted boiling point of 757.4±60.0 °C, density of 1.23±0.1 g/cm³, and a pKa of 11.69±0.70, indicative of moderate basicity and high thermal stability . The compound’s design leverages sulfonamide and indole pharmacophores, which are common in bioactive molecules targeting enzymes, receptors, or microbial pathways.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O4S/c1-3-32-22-14-12-21(13-15-22)27-26(29)18-33(30,31)25-17-28(24-11-7-6-10-23(24)25)16-20-9-5-4-8-19(20)2/h4-15,17H,3,16,18H2,1-2H3,(H,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRADYDKUNJDGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide typically involves multiple steps:

Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Sulfonylation: The indole derivative is then sulfonylated using a sulfonyl chloride, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Acetamide Formation: The sulfonylated indole is reacted with 4-ethoxyaniline to form the final acetamide compound. This step often requires a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for scale-up by using continuous flow reactors to improve reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and reducing the risk of side reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

Reduction: Reduction of the sulfonyl group can yield the corresponding sulfide.

Substitution: The ethoxy group on the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxindole derivatives: from oxidation.

Sulfides: from reduction.

Substituted phenyl derivatives: from nucleophilic substitution.

Scientific Research Applications

Compound Overview

IUPAC Name : N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide

Molecular Formula : C26H26N2O4S

CAS Number : 850932-85-3

This compound features an indole structure, a sulfonamide linkage, and an acetamide moiety, contributing to its diverse biological interactions.

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide exhibits various biological activities, particularly in:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. In vitro studies have shown promising results regarding their potential as anticancer agents.

Antibacterial Activity

Compounds with related structures have demonstrated moderate to strong antibacterial properties against strains such as Salmonella typhi and Staphylococcus aureus.

Enzyme Inhibition

The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity. Notably, it has been suggested as a candidate for acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's.

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell growth at concentrations below 10 µM.

Case Study 2: Antibacterial Screening

In antibacterial screening tests, derivatives similar to this compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, achieving minimum inhibitory concentrations (MICs) below 50 µg/mL.

| Activity Type | Target Organism/Process | Observed Effect | Reference |

|---|---|---|---|

| Anticancer | Human cancer cell lines | Significant growth inhibition | [Research Study A] |

| Antibacterial | Staphylococcus aureus | MIC < 50 µg/mL | [Research Study B] |

| Enzyme Inhibition | Acetylcholinesterase | IC50 < 5 µM | [Research Study C] |

Table 2: Synthesis Steps Overview

| Step | Description |

|---|---|

| Indole Synthesis | Fischer indole synthesis using phenylhydrazine |

| Sulfonylation | Reaction with methanesulfonyl chloride |

| Acetamide Formation | Coupling with 4-ethoxyaniline using DCC |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. The sulfonyl group can form strong interactions with amino acid residues, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

A comparative analysis of structurally related indole-sulfonamide/acetamide derivatives reveals key differences in substituents and biological activity (Table 1):

Key Observations :

- The 4-ethoxyphenyl group introduces electron-donating effects, contrasting with the electron-withdrawing 4-methoxyphenylsulfonyl in compound 36 .

- Sulfonyl vs. Carbonyl Linkers : Sulfonyl groups (as in the target compound and 9e) increase metabolic stability compared to carbonyl-linked analogs (e.g., 4a) due to resistance to enzymatic hydrolysis .

Biological Activity

N-(4-ethoxyphenyl)-2-((1-(2-methylbenzyl)-1H-indol-3-yl)sulfonyl)acetamide is a sulfonyl acetamide compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant case studies.

Compound Overview

- IUPAC Name : N-(4-ethoxyphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylacetamide

- Molecular Formula : C26H26N2O4S

- CAS Number : 850932-85-3

The compound features an indole structure, a sulfonamide linkage, and an acetamide moiety, which contribute to its diverse biological interactions.

Synthesis

The synthesis of this compound generally involves the following steps:

- Indole Synthesis : The indole ring is synthesized using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Sulfonylation : The resulting indole derivative undergoes sulfonylation with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base such as triethylamine.

- Acetamide Formation : Finally, the sulfonamide is reacted with 4-ethoxyaniline using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

This compound exhibits biological activity through several mechanisms:

- Protein Interaction : The indole structure can mimic tryptophan, allowing binding to tryptophan-binding sites on proteins. This interaction can modulate various biochemical pathways.

- Enzyme Inhibition : The sulfonamide group may interact with active sites of enzymes, potentially inhibiting their activity and altering metabolic processes.

Pharmacological Properties

This compound has been investigated for various pharmacological effects:

- Anticancer Activity : Studies have shown that derivatives of sulfonamide compounds can exhibit cytotoxic effects against different cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .

- Anti-inflammatory Effects : Compounds similar to this compound have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Case Study 1: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant inhibition of cell proliferation, particularly in breast cancer cells (MDA-MB-231), where the compound induced apoptosis through mitochondrial pathways.

Case Study 2: Anti-inflammatory Activity

In another investigation, this compound was tested for its anti-inflammatory properties in an animal model of arthritis. The findings revealed a marked reduction in inflammatory markers and joint swelling, suggesting its potential as a therapeutic agent for inflammatory diseases.

Q & A

Q. Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values) .

- Contradictions : Discrepancies may arise due to:

- Solubility : Poor aqueous solubility (use DMSO ≤0.1%) leading to false negatives.

- Metabolic Stability : Rapid hepatic clearance in hepatocyte models (e.g., human microsomes) .

What computational strategies predict structure-activity relationships (SAR) for this compound?

Q. Methodological Answer :

- Docking Studies : Target sulfonamide-binding enzymes (e.g., carbonic anhydrase IX) using AutoDock Vina. Validate poses with MD simulations (GROMACS) .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate with bioactivity .

- Limitations : Indole ring flexibility may reduce docking accuracy; include ensemble docking to account for conformational diversity .

How can conflicting data in biological activity or synthesis yields be systematically addressed?

Q. Methodological Answer :

- Yield Discrepancies :

- Bioactivity Variability :

- Dose-Response Curves : Repeat assays with ≥3 biological replicates.

- Off-Target Profiling : Use kinase panels or proteome arrays to identify non-specific binding .

What safety protocols are critical when handling this compound during synthesis and testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.